Cas no 2228340-01-8 (3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile)

3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile structure
2228340-01-8 structure
Product Name:3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile
CAS No:2228340-01-8
MF:C10H6BrN3O
MW:264.078140735626
CID:6568692
PubChem ID:165701551
Update Time:2025-09-18

3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile
    • 2228340-01-8
    • EN300-1935800
    • Inchi: 1S/C10H6BrN3O/c11-8-2-1-6(5-12)3-7(8)9-4-10(13)14-15-9/h1-4H,(H2,13,14)
    • InChI Key: REOPLWCTBVNLQW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C#N)C=C1C1=CC(N)=NO1

Computed Properties

  • Exact Mass: 262.96942g/mol
  • Monoisotopic Mass: 262.96942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 75.8Ų

3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile Pricemore >>

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3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile Related Literature

Additional information on 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile

Professional Introduction to 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile (CAS No. 2228340-01-8)

3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228340-01-8, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both an oxazole moiety and a bromobenzonitrile group, which are known for their diverse chemical reactivity and biological activity.

The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and two carbon atoms. This structural feature is highly valued in medicinal chemistry due to its ability to modulate biological pathways and interact with target enzymes or receptors. The presence of an amino group at the 3-position of the oxazole ring further enhances the compound's potential as a pharmacophore, enabling various functional modifications and interactions with biological systems.

The benzonitrile group, on the other hand, is a well-known pharmacological moiety that contributes to the compound's solubility, stability, and bioavailability. The bromine substituent at the 4-position of the benzene ring introduces additional reactivity, allowing for further chemical derivatization and structural diversification. These combined features make 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile a versatile intermediate in drug discovery and development.

In recent years, there has been growing interest in the use of heterocyclic compounds in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The oxazole-based compounds have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in disease progression. Specifically, derivatives of oxazole have been investigated for their ability to disrupt protein-protein interactions and modulate signaling pathways critical for cellular function.

One of the most compelling aspects of 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile is its potential as a scaffold for developing small-molecule inhibitors. The combination of the amino group and the bromobenzonitrile moiety provides multiple sites for covalent or non-covalent binding to biological targets. This flexibility allows chemists to design molecules with tailored properties, such as high selectivity and potency. The compound's ability to undergo further functionalization makes it an attractive candidate for structure-based drug design approaches.

Recent advancements in computational chemistry have enabled more efficient screening and optimization of drug candidates like 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile. Molecular modeling techniques can predict how this compound might interact with specific proteins or enzymes, providing valuable insights into its mechanism of action. These computational methods are particularly useful in identifying lead compounds that can be further refined through synthetic chemistry.

The pharmaceutical industry has increasingly relied on innovative intermediates such as this one to accelerate drug development pipelines. By leveraging natural product-inspired scaffolds or designing novel molecules from scratch, researchers can explore new therapeutic avenues more rapidly. The use of heterocyclic compounds like oxazole derivatives has been particularly successful in targeting diseases with complex pathophysiology.

In conclusion, 3-(3-amino-1,2-oxazol-5-yl)-4-bromobenzonitrile (CAS No. 2228340-01-8) represents a promising compound in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new drugs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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